1-Phenylethanol

Description

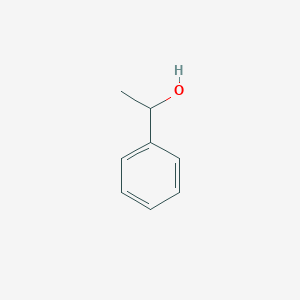

Structure

3D Structure

Properties

IUPAC Name |

1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020859 | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha-methylbenzyl alcohol appears as a colorless liquid. Insoluble in water and less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a mild floral odor; [HSDB], colourless to pale yellow liquid or white solid with a mild floral odour | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

399 °F at 745 mmHg (NTP, 1992), 204 °C, 204.00 to 205.00 °C. @ 745.00 mm Hg | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

185 °F (NTP, 1992), 93 °C, 200 °F (93 °C) (CLOSED CUP) | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in glycerol, mineral oil, alcohol, SOL IN MOST ORGANIC SOLVENTS, A high solvency for alcohol-soluble cellulose nitrate, cellulose acetate, and cellulose acetobutyrate; for many natural and synthetic resins; and for fats and oils. In contrast to benzyl alcohol, it is miscible with white spirit., In water, 1,950 mg/l @ 25 °C, 1.95 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.013 @ 25 °C, 1.009-1.014 | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.1 mmHg at 68 °F ; 1 mmHg at 120.2 °F; 5 mmHg at 167.4 °F (NTP, 1992), 0.05 [mmHg] | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

98-85-1, 13323-81-4 | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6O895DQ52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °F (NTP, 1992), 20.7 °C, 20 °C | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 1-Phenylethanol

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-phenylethanol. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and chemical analysis. Detailed experimental protocols and tabulated data are presented to facilitate understanding and replication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is typically run in a deuterated solvent, such as deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.35 - 7.25 | Multiplet | - | 5H | Aromatic (C₆H₅) |

| 4.88 | Quartet | 6.5 | 1H | Methine (CH) |

| ~2.50 | Singlet (broad) | - | 1H | Hydroxyl (OH) |

| 1.48 | Doublet | 6.5 | 3H | Methyl (CH₃) |

Note: The chemical shift of the hydroxyl proton can vary depending on concentration, solvent, and temperature.

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.[1] Spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 145.8 | C1 (Quaternary aromatic) |

| 128.5 | C3/C5 (Aromatic CH) |

| 127.5 | C4 (Aromatic CH) |

| 125.4 | C2/C6 (Aromatic CH) |

| 70.4 | Methine (CH-OH) |

| 25.1 | Methyl (CH₃) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its covalent bonds.[2] It is particularly useful for identifying functional groups.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Bond Vibration |

| 3400 - 3300 | Strong, Broad | O-H stretch (Alcohol) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic sp²) |

| 3000 - 2850 | Medium | C-H stretch (Aliphatic sp³) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (Aromatic ring) |

| 1200 - 1050 | Strong | C-O stretch (Alcohol) |

| 760, 700 | Strong | C-H bend (Monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio.[3] Electron Ionization (EI) is a common method that causes fragmentation of the molecule, providing a characteristic "fingerprint."[4]

Table 4: Mass Spectrometry Data (EI) for this compound

| m/z (Mass/Charge) | Relative Abundance (%) | Fragment Assignment |

| 122 | ~40 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - CH₃]⁺ (Base Peak) |

| 79 | ~60 | [C₆H₇]⁺ |

| 77 | ~40 | [C₆H₅]⁺ (Phenyl cation) |

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of a compound like this compound using the spectroscopic methods discussed.

Caption: Workflow for Structural Elucidation via Spectroscopy.

Experimental Protocols

-

Sample Preparation : Weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[5]

-

Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 0.03% tetramethylsilane, TMS).[5][6]

-

Dissolution : Gently agitate the vial to ensure the sample is fully dissolved. If solid particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Tube Capping : Cap the NMR tube securely to prevent solvent evaporation.

-

Spectrometer Setup : Insert the sample into the spectrometer. The instrument will then be set to lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to optimize homogeneity.[7]

-

Data Acquisition : Acquire the ¹H spectrum. For ¹³C NMR, a longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.[1][5] Standard acquisition parameters for routine spectra are generally sufficient.[8]

-

Processing : The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

-

Sample Preparation (Thin Film Method for Liquids) : Since this compound is a liquid at room temperature, the thin film method is appropriate.[9]

-

Plate Cleaning : Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture.

-

Sample Application : Place one to two drops of this compound onto the polished face of one salt plate.[9]

-

Assembly : Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.

-

Data Acquisition : Place the assembled plates into the sample holder of the IR spectrometer.[10]

-

Spectrum Recording : Record the spectrum, typically over the range of 4000 to 600 cm⁻¹. A background spectrum of the empty spectrometer should be run first and automatically subtracted from the sample spectrum.

-

Cleaning : After analysis, disassemble the plates, rinse them with a dry solvent (e.g., dry acetone or methylene chloride), and return them to a desiccator for storage.[9]

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[11] The sample is vaporized in a high-vacuum environment.[11]

-

Ionization (Electron Impact - EI) : In the ion source, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[4] This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺).[3]

-

Fragmentation : The high energy of the EI process imparts significant excess energy to the molecular ion, causing it to break apart into smaller, charged fragments and neutral radicals.[11]

-

Acceleration : The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.[3]

-

Mass Analysis : The ions are deflected by a magnetic field. The degree of deflection depends on the mass-to-charge (m/z) ratio of each ion; lighter ions are deflected more than heavier ones.[3]

-

Detection : A detector at the end of the analyzer records the m/z ratio and relative abundance of each ion that strikes it.[3]

-

Spectrum Generation : The data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most abundant ion is assigned a relative abundance of 100% and is called the base peak.[4]

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.rsc.org [books.rsc.org]

- 8. sc.edu [sc.edu]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Toxicology and Safety Profile of 1-Phenylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology and safety data for 1-phenylethanol (CAS No. 98-85-1), a versatile aromatic alcohol utilized in fragrances, flavorings, and as a chemical intermediate. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key toxicological studies are provided, adhering to internationally recognized guidelines.

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route and low acute toxicity via the dermal route.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 400 mg/kg | [1] |

| LD50 | Rabbit | Dermal | > 2500 mg/kg | [2][3] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - UDP) - OECD 425

The acute oral toxicity of this compound is typically determined using the Up-and-Down Procedure (UDP), as outlined in OECD Guideline 425. This method is a sequential test that minimizes the number of animals required to estimate the LD50.

-

Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are used. Animals are acclimated to laboratory conditions for at least five days prior to the study.

-

Housing and Feeding: Animals are housed individually with free access to standard laboratory diet and drinking water.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. The initial dose is selected based on available data, and subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal (survival or death).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Irritation and Sensitization

This compound is classified as a skin and eye irritant. It is not considered to be a skin sensitizer.

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Irritant | [1] |

| Eye Irritation | Rabbit | Severe Irritant | [1] |

| Skin Sensitization | Guinea Pig | Not a sensitizer | [4] |

Experimental Protocol: Acute Dermal Irritation/Corrosion - OECD 404

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Healthy young adult albino rabbits are used.

-

Procedure: A single dose of 0.5 mL (for liquids) of the undiluted test substance is applied to a small area (approximately 6 cm²) of clipped, intact skin. The application site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[4]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. If effects persist, observations may continue for up to 14 days.[4]

-

Scoring: Skin reactions are graded according to a numerical scoring system.

Experimental Protocol: Acute Eye Irritation/Corrosion - OECD 405

This test assesses the potential of a substance to produce irritation or damage to the eye.

-

Test Animals: Healthy young adult albino rabbits are used.

-

Procedure: A single dose of 0.1 mL (for liquids) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[5][6]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7][8]

-

Scoring: Ocular lesions are scored using a standardized system. The reversibility of any observed effects is also evaluated.[5]

Experimental Protocol: Skin Sensitization (Guinea Pig Maximization Test - GPMT) - OECD 406

The GPMT is an adjuvant-type test designed to assess the potential of a substance to induce skin sensitization.

-

Test Animals: Young adult guinea pigs are used.

-

Induction Phase: The test involves an initial intradermal injection of the test substance with Freund's Complete Adjuvant (FCA) to enhance the immune response, followed one week later by a topical application of the test substance.[9][10]

-

Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a naive site on the skin.[9][10]

-

Evaluation: The challenge sites are observed for signs of allergic contact dermatitis (erythema and edema) at 24 and 48 hours after patch removal.

Repeated Dose Toxicity

Sub-chronic oral exposure to this compound has been shown to cause adverse effects, primarily targeting the liver.

| Study Duration | Species | Route | NOAEL | Observed Effects | Reference |

| 16 Days | Mouse | Oral | 500 mg/kg/day | No adverse effects observed at this level. | [4] |

| 90 Days | Rat | Oral | - | Signs of liver toxicity. | [11] |

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD 408

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

-

Test Animals: Rats are the preferred species.[12] At least 10 males and 10 females per group are used.[13]

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxicity but not death or severe suffering.[14]

-

Administration: The test substance is administered orally on a daily basis for 90 days, typically by gavage or in the diet/drinking water.[12][13]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly.[15] Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

-

Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of major organs and tissues is conducted.[12]

Genotoxicity

This compound has not shown evidence of mutagenicity in bacterial reverse mutation assays.

| Test System | Metabolic Activation | Result | Reference |

| Ames Test (S. typhimurium) | With and without | Negative | [4] |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro assay is widely used to detect point mutations (base substitutions and frameshifts) induced by chemical substances.[16]

-

Test Strains: At least five strains of bacteria are used, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[16][17] These strains have pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella and tryptophan for E. coli).

-

Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[16][18] There are two primary methods: the plate incorporation method and the pre-incubation method.[18]

-

Evaluation: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.[16][18] A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Carcinogenicity

There is some evidence of carcinogenic activity of this compound in male rats, specifically an increased incidence of kidney tumors. No evidence of carcinogenicity was observed in female rats or in mice.

| Species | Sex | Route | Result | Tumor Type | Reference |

| Rat (F344/N) | Male | Gavage | Some evidence | Renal tubular cell adenomas and adenocarcinomas | [19] |

| Rat (F344/N) | Female | Gavage | No evidence | - | [19] |

| Mouse (B6C3F1) | Male & Female | Gavage | No evidence | - | [10] |

Reproductive and Developmental Toxicity

Studies on a structurally related compound, phenylethyl alcohol, suggest that at high doses, developmental effects can occur. For this compound, a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity has been established.

| Endpoint | Species | Route | NOAEL | Reference |

| Developmental Toxicity | Rat | Dermal | 70 mg/kg/day | [20] |

Experimental Protocol: Prenatal Developmental Toxicity Study - OECD 414

This study is designed to assess the potential adverse effects on the pregnant female and the developing embryo and fetus following exposure to a test substance.

-

Test Animals: The rat is the preferred rodent species.[21]

-

Dosing Period: The test substance is administered daily to pregnant females, typically from implantation to the day before expected delivery.[21]

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not mortality.

-

Maternal Evaluation: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded. At termination, a macroscopic examination is performed.

-

Fetal Evaluation: Fetuses are removed by caesarean section, weighed, and examined for external, visceral, and skeletal abnormalities.[21]

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test - OECD 421

This screening test provides initial information on the potential effects of a substance on reproductive function and development.

-

Test Animals: Rats are typically used.

-

Dosing: The substance is administered to both males and females. Males are dosed for a minimum of four weeks (including before and during mating), and females are dosed throughout the study (approximately 63 days).[20]

-

Endpoints: The study evaluates mating performance, fertility, pregnancy outcomes, and the survival and growth of the offspring. At termination, reproductive organs are examined histopathologically.

Toxicokinetics and Metabolism

This compound is absorbed following oral and dermal administration. The primary metabolic pathway involves the oxidation of the alcohol group to a ketone, forming acetophenone. This biotransformation is catalyzed by dehydrogenases present in the liver cytosol and microsomes.[1]

Signaling Pathways and Mechanism of Toxicity

The carcinogenicity observed in male rats (renal tumors) suggests a potential mechanism of nephrotoxicity. While the specific signaling pathways for this compound-induced toxicity have not been fully elucidated, general mechanisms of chemical-induced kidney injury often involve oxidative stress, inflammation, and direct cellular damage. The metabolism of this compound to acetophenone may play a role in its toxic effects.

Conclusion

This compound exhibits moderate acute oral toxicity and is a skin and eye irritant. It is not a skin sensitizer and is not mutagenic in the Ames test. There is some evidence of carcinogenicity in male rats, with the kidney being the target organ. The NOAEL for developmental toxicity has been established. The primary metabolic pathway is oxidation to acetophenone. Further research is warranted to fully elucidate the specific signaling pathways involved in its toxicity, particularly the observed nephrotoxicity in male rats. This information is crucial for conducting comprehensive risk assessments for human health.

References

- 1. This compound | C8H10O | CID 7409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 5. researchgate.net [researchgate.net]

- 6. Unveiling the mechanisms of nephrotoxicity caused by nephrotoxic compounds using toxicological network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. flashpointsrl.com [flashpointsrl.com]

- 8. Biotransformation of 1- and 2-phenylethanol to products of high value via redox reactions [biotechnologia-journal.org]

- 9. This compound, (R)- | C8H10O | CID 637516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization techni ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01326F [pubs.rsc.org]

- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 17. View Attachment [cir-reports.cir-safety.org]

- 18. Oral and dermal developmental toxicity studies of phenylethyl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 20. Toxicokinetics an essential tool in drug discovery: A review article - IP Int J Compr Adv Pharmacol [ijcap.in]

- 21. This compound, (S)- | C8H10O | CID 443135 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Properties of 1-Phenylethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of 1-phenylethanol (α-methylbenzyl alcohol), a chiral aromatic alcohol with applications in fragrance, flavoring, and as a precursor in organic synthesis. This document collates available experimental data, details relevant experimental methodologies, and presents logical workflows for the determination of these properties, aiming to be a vital resource for professionals in research, development, and quality control.

Core Thermodynamic and Physical Properties

A compilation of the fundamental physical and thermodynamic properties of this compound is presented below. These values are crucial for process design, safety assessments, and understanding the compound's behavior in various chemical and physical processes.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O | [1] |

| Molar Mass | 122.167 g·mol⁻¹ | [2] |

| Appearance | Colorless liquid | [2][3] |

| Melting Point | 19-20 °C | [1] |

| 20.7 °C (293.8 K) | [2] | |

| 9-11 °C (for enantiomers) | [4] | |

| Boiling Point | 204 °C at 745 mmHg | [1] |

| 204 °C (477 K) | [2] | |

| 88-89 °C at 10 mmHg (for enantiomers) | [4] | |

| Density | 1.012 g/mL at 25 °C | [1] |

| Flash Point | 93 °C | [2] |

Table 2: Vapor Pressure of this compound

| Temperature (°F) | Temperature (°C) | Vapor Pressure (mmHg) | Source |

| 68 | 20 | 0.1 | [1][3] |

| 120.2 | 49 | 1 | [3] |

| 167.4 | 75.2 | 5 | [3] |

Note: The vapor pressure data is for the racemic mixture.

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties relies on precise experimental techniques. This section outlines the methodologies for key thermodynamic measurements.

Enthalpy of Combustion

The standard enthalpy of combustion (ΔH°c) is a critical parameter for determining the standard enthalpy of formation. The experimental determination of the enthalpy of combustion is typically carried out using bomb calorimetry.

Experimental Workflow for Bomb Calorimetry:

Heat Capacity

The heat capacity (Cp) of liquid this compound can be determined using adiabatic calorimetry. This method minimizes heat exchange with the surroundings, allowing for precise measurement of the energy required to raise the temperature of the substance.

Experimental Workflow for Adiabatic Calorimetry:

Vapor Pressure

The vapor pressure of this compound as a function of temperature can be determined using an isoteniscope. This apparatus allows for the measurement of the vapor pressure of a liquid in equilibrium with its vapor.

Logical Relationship for Vapor Pressure Measurement:

References

Solubility of 1-Phenylethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-phenylethanol in various organic solvents. This information is critical for a wide range of applications, including reaction chemistry, purification processes, and formulation development in the pharmaceutical and chemical industries.

Core Data: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 20 | 20 g/L | ChemicalBook |

| Water | 25 | 1.95 mg/mL | PubChem |

| Ethanol | Room Temperature | Miscible | PubChem |

Note: "Miscible" indicates that the substances are completely soluble in each other at all proportions.

Experimental Protocol for Solubility Determination

A robust and widely used method for determining the solubility of a solid compound like this compound (which is a solid at temperatures below its melting point of 20 °C) in an organic solvent is the isothermal gravimetric method. This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a stirrer

-

Thermostatic water bath

-

Calibrated digital thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

-

Vials

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the selected organic solvent in the jacketed glass vessel.

-

Set the thermostatic water bath to the desired experimental temperature and allow the system to equilibrate.

-

Stir the mixture vigorously for a sufficient amount of time (e.g., 24 hours) to ensure that equilibrium is reached. The presence of undissolved solid this compound is necessary to confirm saturation.

-

-

Sampling:

-

Once equilibrium is established, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a known mass of the clear supernatant liquid using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

-

-

Gravimetric Analysis:

-

Transfer the collected sample into a pre-weighed vial.

-

Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of this compound but sufficient to remove the solvent completely.

-

Once the solvent is fully evaporated, cool the vial to room temperature in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the total mass of the sample withdrawn minus the mass of the dissolved this compound.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or as a mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric Method for Solubility Determination.

References

1-Phenylethanol: A Versatile Chiral Building Block in Pharmaceutical Synthesis

Introduction

1-Phenylethanol is a chiral secondary alcohol that exists as two enantiomers: (R)-1-phenylethanol and (S)-1-phenylethanol. These enantiomers are crucial chiral building blocks, or synthons, in the asymmetric synthesis of a wide array of pharmaceutical compounds and other fine chemicals. The stereochemistry of a drug molecule is often critical to its pharmacological activity and can significantly influence its efficacy and safety profile. Consequently, the ability to produce enantiomerically pure this compound is of paramount importance in the pharmaceutical industry. This technical guide provides an in-depth overview of the synthesis, resolution, and application of this compound as a chiral precursor, with a focus on methodologies relevant to researchers and professionals in drug development.

Synthesis of Racemic this compound

The primary industrial route to racemic this compound involves the reduction of acetophenone. This can be achieved through various methods, including catalytic hydrogenation or reduction with metal hydrides.

-

Catalytic Hydrogenation: This method employs a catalyst, such as Raney nickel or palladium on carbon, to hydrogenate acetophenone under pressure. It is a widely used industrial process due to its efficiency and atom economy.

-

Metal Hydride Reduction: Sodium borohydride (NaBH4) is a common reagent for the laboratory-scale reduction of acetophenone to this compound. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol.

Chiral Resolution of Racemic this compound

The separation of racemic this compound into its individual enantiomers is a key step in obtaining the desired chiral building block. Several methods are employed for this purpose, with enzymatic kinetic resolution being one of the most prominent and efficient.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. Lipases such as Candida antarctica lipase B (CALB) and Candida rugosa lipase are frequently used for this purpose.

Table 1: Enzymatic Kinetic Resolution of this compound

| Enzyme Source | Acyl Donor | Solvent | Temp. (°C) | Enantiomeric Excess (ee%) of Alcohol | Enantiomeric Excess (ee%) of Ester | Conversion (%) | Reference |

| Candida antarctica lipase B (Novozym 435) | Vinyl acetate | Hexane | 30 | >99 | >99 | ~50 | |

| Candida rugosa lipase | Vinyl acetate | Toluene | 40 | 98 | 95 | 48 | |

| Pseudomonas cepacia lipase | Isopropenyl acetate | Diisopropyl ether | 45 | >99 | 97 | 50 | |

| Immobilized Candida rugosa lipase | Acetic anhydride | n-Heptane | 25 | 96 | 94 | 49 |

Experimental Protocol: Enzymatic Kinetic Resolution using Novozym 435

-

Reaction Setup: In a 250 mL flask, dissolve 10 g of racemic this compound in 100 mL of hexane.

-

Addition of Reagents: Add 0.5 equivalents of vinyl acetate as the acylating agent.

-

Enzyme Addition: Introduce 200 mg of immobilized Candida antarctica lipase B (Novozym 435) to the solution.

-

Reaction Conditions: Stir the mixture at 30°C and monitor the reaction progress using chiral gas chromatography (GC).

-

Reaction Termination: Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Purification: Evaporate the solvent under reduced pressure. The resulting mixture of unreacted this compound and the formed acetate can be separated by column chromatography on silica gel.

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Asymmetric Synthesis of this compound

Directly synthesizing an enantiomerically pure form of this compound is an alternative and often more efficient approach than resolving a racemic mixture. Asymmetric transfer hydrogenation of acetophenone is a well-established method for this purpose.

Asymmetric Transfer Hydrogenation

This method involves the reduction of acetophenone using a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral catalyst. Ruthenium and rhodium-based catalysts with chiral ligands are commonly employed.

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone

| Catalyst/Ligand | Hydrogen Donor | Base | Temp. (°C) | Enantiomeric Excess (ee%) | Yield (%) | Reference |

| RuCl2(p-cymene)/(R,R)-TsDPEN | HCOOH/NEt3 | - | 28 | 98 ((S)-alcohol) | 95 | |

| [Rh(cod)Cl]2/(S,S)-f-Amphox | Isopropanol | KOH | 82 | 96 ((R)-alcohol) | >99 | |

| RuCl--INVALID-LINK-- | Isopropanol | t-BuOK | 25 | 99 ((S)-alcohol) | 98 |

Experimental Protocol: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

-

Catalyst Preparation: In a glovebox, a solution of the chiral ruthenium catalyst, such as RuCl2(p-cymene)/(R,R)-TsDPEN, is prepared in the chosen solvent.

-

Reaction Setup: To a solution of acetophenone in a 5:2 mixture of formic acid and triethylamine, add the catalyst solution.

-

Reaction Conditions: Stir the reaction mixture at 28°C for the specified time, monitoring the conversion by TLC or GC.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The resulting enantiomerically enriched this compound can be further purified by column chromatography if necessary.

Applications in Drug Development

Enantiomerically pure this compound is a valuable precursor for the synthesis of several active pharmaceutical ingredients (APIs). The chirality of the alcohol is transferred to the final drug molecule, defining its stereochemistry and, consequently, its biological activity.

Example: Synthesis of (S)-Rivastigmine

(S)-Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's and Parkinson's types. A key step in its synthesis involves the use of (S)-1-phenylethanol as a chiral starting material.

Caption: Simplified synthetic pathway to (S)-Rivastigmine utilizing (S)-1-phenylethanol.

This compound, in its enantiomerically pure forms, continues to be a cornerstone chiral building block in the pharmaceutical industry. The development of efficient and scalable methods for its synthesis and resolution, particularly through enzymatic and asymmetric catalytic approaches, has enabled the streamlined production of complex chiral drugs. The methodologies and data presented in this guide underscore the versatility and importance of this compound as a precursor in modern drug development. Further research into novel catalytic systems and biocatalytic processes will undoubtedly continue to enhance its utility and application in the synthesis of next-generation pharmaceuticals.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 1-phenylethanol, a secondary alcohol of significant interest in various scientific fields. Understanding its fragmentation behavior is crucial for its identification and quantification in complex matrices. This document outlines the key fragment ions observed under electron ionization (EI), presents a detailed experimental protocol for its analysis, and visualizes the fragmentation pathway and experimental workflow.

Core Data Presentation: Fragmentation of this compound

The mass spectrum of this compound is characterized by a distinct pattern of fragmentation following electron ionization. The molecular ion and key fragment ions are summarized in the table below. This data is essential for the accurate identification of this compound in various analytical applications.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Abundance (%) | Interpretation |

| 122 | [C₈H₁₀O]⁺• | ~20 | Molecular Ion (M⁺•) |

| 107 | [C₇H₇O]⁺ | 100 | Base Peak; Loss of a methyl radical (•CH₃) |

| 79 | [C₆H₇]⁺ | ~60 | Phenylium ion derivative |

| 77 | [C₆H₅]⁺ | ~40 | Phenylium ion |

| 51 | [C₄H₃]⁺ | ~25 | Fragmentation of the phenyl ring |

Fragmentation Pathway and Mechanism

Under electron ionization, this compound undergoes a primary fragmentation event involving the cleavage of the C-C bond between the ethyl side chain and the phenyl group. The molecular ion ([C₈H₁₀O]⁺•) readily loses a methyl radical (•CH₃) to form the highly stable benzylic cation with m/z 107, which is observed as the base peak in the mass spectrum.[1] Further fragmentation of the phenyl ring leads to the formation of smaller ions at m/z 79, 77, and 51.

Caption: Fragmentation pathway of this compound under electron ionization.

Experimental Protocols

The following section details a standard methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

For a standard solution, this compound can be dissolved in a volatile organic solvent such as ethyl acetate to a concentration range of 0.01 g/L to 0.1 g/L.[2] For complex matrices, appropriate extraction techniques such as liquid-liquid extraction or solid-phase microextraction (SPME) may be required.

Gas Chromatography (GC) Conditions

-

Instrument: Agilent 5890 GC or equivalent.

-

Column: A non-polar capillary column, such as an Agilent HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of this compound.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 5 minutes.

-

Ramp 1: Increase to 120°C at a rate of 10°C/min.

-

Ramp 2: Increase to 280°C at a rate of 80°C/min.

-

Final hold: 280°C for 3 minutes.[2]

-

-

Injection Volume: 1 µL with a split ratio of 80:1.

-

Injector Temperature: 250°C.

Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 400 amu.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

The workflow for the GC-MS analysis of this compound is illustrated in the diagram below.

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-Phenylethanol Using a Biocatalyst

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-phenylethanol is a valuable chiral intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Traditional chemical methods for its synthesis often require harsh reaction conditions, expensive chiral catalysts, and can generate significant waste. Biocatalysis offers a green and efficient alternative, utilizing enzymes or whole organisms to perform highly selective asymmetric synthesis under mild conditions. This document provides detailed application notes and protocols for the biocatalytic synthesis of (S)-1-phenylethanol from acetophenone.

The primary biocatalytic approach for this transformation is the asymmetric reduction of the prochiral ketone, acetophenone. This is typically achieved using alcohol dehydrogenases (ADHs), which often require a nicotinamide cofactor (NADH or NADPH) that must be regenerated in situ for a cost-effective process.[1][2][3] Whole-cell biocatalysts are particularly attractive as they contain the necessary enzymes and can regenerate cofactors endogenously, simplifying the overall process.[2][4][5][6]

Biocatalytic Approaches

Several biocatalytic systems have been successfully employed for the synthesis of (S)-1-phenylethanol:

-

Isolated Enzymes: Purified or immobilized alcohol dehydrogenases (ADHs) offer high specific activity and selectivity.[3][7] A key consideration is the need for an efficient cofactor regeneration system, which can be achieved by coupling a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), that oxidizes a co-substrate (e.g., glucose, formate) to reduce NAD(P)+ to NAD(P)H.[1]

-

Whole-Cell Biocatalysts: Utilizing whole microbial cells (e.g., bacteria, yeast) or even plant tissues can be a more economical approach.[2][4][5][8] These systems can contain the desired ADH activity and have innate metabolic pathways for cofactor regeneration, eliminating the need to add a separate enzyme system.[2][6]

Data Presentation

The following tables summarize quantitative data from various biocatalytic systems for the synthesis of (S)-1-phenylethanol.

Table 1: Performance of Isolated/Engineered Enzymes

| Biocatalyst | Substrate (Concentration) | Co-substrate/Cofactor Regeneration | Temperature (°C) | pH | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| Alcohol Dehydrogenase from Lactobacillus kefir (LkADH) | Acetophenone | CbADH for NADPH regeneration | - | - | 6 | 100 | - | [1] |

| (S)-1-phenylethanol dehydrogenase (PED) from Aromatoleum aromaticum | Acetophenone | NAD+/NADH dependent | - | - | - | - | - | [3] |

| Novozyme 435 (lipase for kinetic resolution) | (R,S)-1-phenylethanol (240 mM) | Vinyl acetate | 42 | - | 1.25 | - | >99 (for remaining S-enantiomer) | [9][10] |

Table 2: Performance of Whole-Cell Biocatalysts

| Biocatalyst | Substrate (Concentration) | Co-substrate | Temperature (°C) | pH | Reaction Time (h) | Product Concentration (mM) | Enantiomeric Excess (ee) (%) | Reference |

| Engineered Saccharomyces cerevisiae | Acetophenone (5 mM) | Glucose (50 g/L) | - | 7.0 | - | - | - | [2] |

| Ispir bean (Phaseolus vulgaris) acetone powder | Acetophenone (6 mM) | Glucose (25.15 mM) | 30 | 7.0 | 36 | 2.4 | >99 | [4][5] |

| Carrot (Daucus carota) 'Tendersweet' variety | Acetophenone | Endogenous | 30 | - | 24 | - | 86.4 | [8] |

Experimental Protocols

Protocol 1: Asymmetric Reduction of Acetophenone using a Whole-Cell Biocatalyst (Ispir Bean)

This protocol is adapted from the methodology described for using Ispir bean (Phaseolus vulgaris) as a whole-cell biocatalyst.[4][5]

1. Materials and Reagents:

-

Acetophenone

-

Glucose

-

Ispir beans (or other suitable plant material)

-

Phosphate buffer (pH 7.0)

-

Acetone (pre-chilled)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Orbital shaker

-

Centrifuge

-

HPLC with a chiral column (e.g., Chiralcel OB)

2. Preparation of Acetone Powder Biocatalyst:

-

Wash and chop fresh Ispir beans.

-

Homogenize the chopped beans in pre-chilled acetone.

-

Filter the homogenate and wash the solid residue with cold acetone.

-

Dry the resulting powder under vacuum to obtain the acetone powder biocatalyst.

3. Bioreduction Reaction:

-

In a reaction vessel, combine 175 mg/mL of the Ispir bean acetone powder biocatalyst with a phosphate buffer (pH 7.0).

-

Add glucose to a final concentration of 25.15 mM as the co-substrate for cofactor regeneration.

-

Add acetophenone to a final concentration of 6 mM.

-

Incubate the reaction mixture in an orbital shaker at 30°C with agitation for 36 hours.

4. Product Extraction and Analysis:

-

After the reaction, centrifuge the mixture to pellet the biocatalyst.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Analyze the concentration and enantiomeric excess of (S)-1-phenylethanol in the organic extract by HPLC using a chiral column.

Protocol 2: Enzymatic Kinetic Resolution of (±)-1-Phenylethanol using Novozyme 435

This protocol is based on the kinetic resolution of racemic this compound using the immobilized lipase Novozyme 435.[9][10]

1. Materials and Reagents:

-

(R,S)-1-phenylethanol

-

Novozyme 435 (immobilized Candida antarctica lipase B)

-

Vinyl acetate

-

n-Hexane (or other suitable organic solvent)

-

Orbital shaker

-

Filtration apparatus

-

HPLC with a chiral column

2. Enzymatic Reaction:

-

In a sealed reaction vessel, dissolve (R,S)-1-phenylethanol in n-hexane to a concentration of 240 mM.

-

Add vinyl acetate as the acyl donor.

-

Add Novozyme 435 to a concentration of 11 mg/mL.

-

Incubate the reaction mixture in an orbital shaker at 42°C for 75 minutes.

3. Sample Analysis:

-

After the reaction, filter to remove the immobilized enzyme.

-

Analyze the filtrate directly by HPLC with a chiral column to determine the enantiomeric excess of the remaining (S)-1-phenylethanol and the produced (R)-1-phenylethyl acetate.

Visualization of Workflows

Caption: Experimental workflow for the whole-cell biocatalytic synthesis of (S)-1-phenylethanol.